molecular formula C15H10BrN3 B13138881 3-Bromo-5,6-diphenyl-1,2,4-triazine

3-Bromo-5,6-diphenyl-1,2,4-triazine

Cat. No.: B13138881
M. Wt: 312.16 g/mol
InChI Key: MGKLLSLKEZCXKO-UHFFFAOYSA-N
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Description

3-Bromo-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with bromine and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 3,5-diphenyl-1,2,4-triazine with bromine under controlled conditions. One common method includes the use of bromine in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5,6-diphenyl-1,2,4-triazine .

Scientific Research Applications

3-Bromo-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-diphenyl-1,3,5-triazine
  • 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

3-Bromo-5,6-diphenyl-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic and material applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKLLSLKEZCXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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